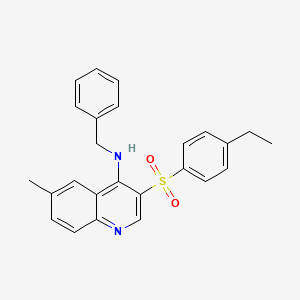

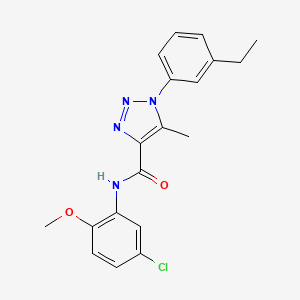

N-benzyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroisoquinoline Derivatives

Research on the synthesis of 4-substituted tetrahydroisoquinoline derivatives employs α-amidoalkylation reactions, suggesting a pathway for creating structurally related compounds. This method offers greater yields and shorter reaction times compared to conventional methods, highlighting an efficient approach to synthesizing quinoline derivatives (Manolov, Nikolova, & Ivanov, 2013).

Tandem Cyclization Cascades

A study demonstrates the use of tandem Pummerer/Mannich cyclization cascades to prepare aza-heterocycles. This method involves the condensation of primary amines with ketones, followed by various chemical reactions to produce fused isoquinoline lactams. This illustrates a sophisticated chemical transformation process that could potentially be applied to synthesize related quinoline compounds (Padwa et al., 2002).

Intramolecular Electrophilic Aromatic Substitution

The synthesis of tetrahydroisoquinolines via intramolecular electrophilic aromatic substitution reactions showcases a method for creating complex quinoline structures. This process involves conjugate addition and subsequent reactions to yield tetrahydroisoquinolines, indicating a route for constructing similar compounds (Craig, Daniels, & Mackenzie, 1992).

CH Amination of Quinolines

The Rhodium(III)-catalyzed CH amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines is another relevant study. It represents an efficient and functional group-tolerant reaction for the amination of quinolines, providing a pathway for the functionalization of similar compounds (Zhang et al., 2018).

Amination of sp(2) C-H Bonds

A general method for aminoquinoline-directed, copper-catalyzed amination of sp(2) C-H bonds of benzoic acid derivatives showcases a broad applicability in coupling reactions. This approach could be instrumental in modifying quinoline derivatives through direct amination (Roane & Daugulis, 2016).

Propiedades

IUPAC Name |

N-benzyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-3-19-10-12-21(13-11-19)30(28,29)24-17-26-23-14-9-18(2)15-22(23)25(24)27-16-20-7-5-4-6-8-20/h4-15,17H,3,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXAEFHNNLCFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

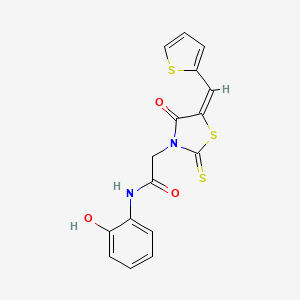

![Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2944668.png)

![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)

![(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944680.png)

![2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B2944681.png)

![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)